4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-16-8-4-6-12-11(16)9-10-14-17(19(21)22)13-5-2-3-7-15(13)20-18(12)14/h2-8H,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJJCPGABDUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(C4=CC=CC=C4N=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a methoxy-substituted benzene derivative, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in cancer research. Recent studies indicate that derivatives of 5,6-dihydrobenzo[c]acridine exhibit potent anticancer properties by targeting specific cellular processes.
Case Studies
- In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects against various cancer cell lines, including human colorectal (HCT116) and breast cancer (MCF-7) cells. The IC50 values indicated effective inhibition of cell growth .
Antiviral Properties
The antiviral potential of acridine derivatives, including 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, has been explored extensively.
Mechanism
- RNA Replication Inhibition : Similar to other acridine derivatives, this compound has shown efficacy as an RNA replication inhibitor, suggesting its potential use against RNA viruses .
Case Studies
- A study highlighted the effectiveness of acridone derivatives in inhibiting Hepatitis C virus infection, where structural modifications enhanced their antiviral activity .
Other Therapeutic Applications
Beyond oncology and virology, this compound has been investigated for various other biological activities:
Anti-inflammatory and Antimicrobial Activities
- The compound exhibits anti-inflammatory properties and has been tested for antimicrobial efficacy against a range of pathogens. Studies have reported significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets topoisomerases, enzymes that play a crucial role in DNA topology, thereby exerting its biological effects .
Comparison with Similar Compounds
Parent Compound: 5,6-Dihydrobenzo[c]acridine-7-carboxylic Acid
- Structure: Lacks the 4-methoxy group (C₁₈H₁₃NO₂, MW: 275.30) .
- Physical Properties : Forms pale yellow needles, decomposes at 252°C. Insoluble in water but soluble in glacial acetic acid and tetralin .
- Toxicity : Intraperitoneal LD₅₀ of 200 mg/kg in mice, indicating significant toxicity .
- Applications : Serves as a precursor for antimicrobial triazolopyrimidines (e.g., compound 5 in ) and chemotherapeutic derivatives .
Fluorinated Derivatives: 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic Acid
- Structure: Features a fluorine atom at the 9-position (C₁₈H₁₂FNO₂, MW: 293.30) .
- Biological Activity: Sodium salts of fluorinated derivatives exhibit antitumor activity, particularly against leukemia and melanoma, by inhibiting tumor growth in mammals .
- Synthesis : Prepared via Pfitzinger reaction, highlighting adaptability for introducing halogen substituents .
Quinoline-Based Analogues: 7-Methoxyquinoline-4-carboxylic Acid
- Structure: Quinoline core with methoxy and carboxylic acid groups (C₁₁H₉NO₃, MW: 203.20) .
- Applications : Used in pharmacological research and as synthetic intermediates. Similarity score (0.96 to the target compound) suggests overlapping electronic properties .
Key Difference: The smaller quinoline system lacks the fused aromaticity of acridines, reducing π-π stacking interactions critical for DNA intercalation (a common mechanism in acridine-based chemotherapeutics).
Heterocyclic Carboxylic Acids: 2-Methoxycarbonyl-6-nitrobenzoic Acid
- Structure: Benzene ring with nitro, methoxycarbonyl, and carboxylic acid groups (C₉H₇NO₆, MW: 225.16) .
- Reactivity: Non-planar substituents minimize steric clashes, enabling use as a precursor in agrochemical synthesis .
Key Difference : The nitro group increases acidity and electrophilicity, contrasting with the acridine core’s basicity and planar structure.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a heterocyclic compound belonging to the acridine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment. The biological activity of this compound primarily revolves around its ability to intercalate into DNA and inhibit topoisomerases, which are crucial enzymes involved in DNA replication and transcription.
The primary mechanism of action for this compound involves DNA intercalation . This intercalation disrupts the normal function of DNA, leading to the inhibition of replication and transcription processes. Additionally, the compound targets topoisomerases , which play a significant role in maintaining DNA topology during cellular processes. This dual action contributes to its potential as an anticancer agent .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its efficacy against human colorectal (HCT116), cervical (HeLa), and breast cancer (MCF-7) cell lines .
- Oxidative Stress Induction : Research indicates that acridine derivatives can induce oxidative stress in cancer cells, contributing to their anti-proliferative effects .
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair mechanisms .
Case Studies
Several studies have explored the biological activity of acridine derivatives, including this compound:
- In Vitro Studies : A study assessed the cytotoxic effects of various acridine derivatives on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against HCT116 and MCF-7 cells .
- Mechanistic Insights : Another study demonstrated that the compound's intercalation into DNA leads to apoptosis in treated cells. This was evidenced by increased levels of apoptotic markers following treatment with the compound .
- Comparative Analysis : When compared with other acridine derivatives such as acriflavine and proflavine, this compound displayed unique properties due to its specific methoxy and carboxylic acid substitutions, enhancing its biological activity .
Data Table: Biological Activity Overview
| Activity Type | Effectiveness | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Anticancer Activity | Significant inhibition | HCT116 | Low micromolar range |
| Significant inhibition | HeLa | Low micromolar range | |
| Significant inhibition | MCF-7 | Low micromolar range | |
| Topoisomerase Inhibition | Effective | Various cancer lines | Not specified |
| Induction of Apoptosis | Confirmed | HCT116 | Not specified |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via the Pfitzinger reaction using substituted indole derivatives and anthranilic acid. highlights that reaction conditions (e.g., POCl₃ as a catalyst and NaOH vs. KOH as bases) significantly affect yields. For instance, NaOH increases reaction efficiency compared to KOH due to its stronger alkalinity, which facilitates dehydrohalogenation. Post-synthetic reduction with Pd/C in diphenyl ether further stabilizes the aromatic system . For structural analogs, chlorination at the 7-position is a critical step, as seen in the synthesis of 7-chloro-5,6-dihydroindoloacridines .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Answer:
- Mass Spectrometry (MS): High-resolution MS (Exact Mass: 350.1095) provides precise molecular weight confirmation, critical for distinguishing regioisomers or detecting impurities .
- X-ray Crystallography: demonstrates the utility of crystallographic data (e.g., bond angles like F7–C25–F8 = 106.5°) for resolving complex stereochemistry in polycyclic systems.
- Derivatization with OPA-MPA Reagent: Fluorescent derivatization (e.g., o-phthalaldehyde-3-mercaptopropionic acid) aids in detecting carboxylic acid moieties in trace samples, as validated in indolinyl-caged glutamate studies .
Advanced Research Questions
Q. How can researchers reconcile conflicting toxicological data for this compound across studies?
Answer: reports an intraperitoneal LD₅₀ of 200 mg/kg in mice, but variability may arise from differences in:
- Experimental Models: Species-specific metabolic pathways (e.g., cytochrome P450 activity) alter toxicity profiles.
- Sample Purity: Impurities like nitro- or sulfonic acid derivatives (common in Pfitzinger reactions) may confound results .
- Statistical Reproducibility: Use intraclass correlation coefficients (ICC) to assess inter-lab variability. For example, recommends ICC >0.7 and CV% (within-subject) <15% for biomarker studies .
Q. What mechanistic insights explain the compound’s strychnine-like activity, and how can this be leveraged in neuropharmacology?
Answer: The compound’s planar aromatic system and carboxylic acid group enable competitive binding to glycine receptors, mimicking strychnine’s antagonism . Advanced studies should:
Q. How do metabolic modifications (e.g., hydroxylation or sulfation) affect the compound’s bioactivity and excretion?
Answer:
- Phase I Metabolism: Cytochrome P450 enzymes may hydroxylate the dihydrobenzo ring, as seen in structurally similar metabolites (e.g., 3-hydroxybenzoic acid derivatives) .
- Phase II Conjugation: Sulfation at the 7-carboxylic acid position (e.g., [3,5,6-trihydroxy-2-(3-methoxyphenyl)-3,4-dihydro-2H-chromen-7-yl] hydrogen sulfite) enhances aqueous solubility and renal excretion .
- Analytical Validation: Use LC-MS/MS to quantify metabolites in biospecimens, ensuring method reproducibility (CV% <10%) as per .
Methodological Considerations
Q. What strategies optimize reproducibility in pharmacological assays involving this compound?
Answer:
- Standardize Solubility Protocols: Use glacial acetic acid (as in ) for stock solutions to avoid precipitation in aqueous buffers .
- Control for Batch Variability: Implement QC checks via NMR (e.g., δ 128.01 ppm for aromatic protons) and HPLC purity >98% .
- Adopt Multi-Cohort Designs: emphasizes cohort stratification (e.g., by age or species) to minimize biological variability in toxicity studies .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
Answer:
- Docking Studies: Use crystal structures of glycine receptors (PDB ID: 3JAD) to predict binding affinities of methoxy- or nitro-substituted analogs.
- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do reported solubility profiles vary across studies, and how can this be resolved?
Answer: Discrepancies arise from:
- pH-Dependent Solubility: The carboxylic acid group confers pH-sensitive solubility (e.g., insoluble at pH <4 but soluble in alkaline buffers) .
- Counterion Effects: Salts (e.g., sodium or ammonium) improve solubility in polar solvents, as noted in for related benzoic acid derivatives .
- Validation: Use dynamic light scattering (DLS) to assess aggregation states in physiological buffers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
